![molecular formula C14H19FN2O2 B2986867 4-[4-(2-Fluorophenyl)piperazin-1-yl]oxolan-3-ol CAS No. 2097891-46-6](/img/structure/B2986867.png)
4-[4-(2-Fluorophenyl)piperazin-1-yl]oxolan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[4-(2-Fluorophenyl)piperazin-1-yl]oxolan-3-ol” is a chemical compound that has been studied in the context of its potential inhibitory effects on human Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Synthesis Analysis
The synthesis of this compound and its analogues has been explored in various studies. For instance, the replacement of the naphthalene moiety with the benzene moiety could abolish the inhibitory effects on ENT1 and ENT2 . The addition of chloride to the meta position of this benzene moiety could restore only the inhibitory effect on ENT1 but had no effect on ENT2 .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 4-fluorobenzylpiperazine moiety . This moiety is considered a key pharmacophoric feature for the inhibition of tyrosinase from Agaricus bisporus (AbTYR) .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its inhibitory effects on ENTs. For example, the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound's synthesis often involves complex reactions aiming to introduce specific functional groups that impart desired properties. For instance, the synthesis of related compounds typically employs condensation reactions, utilizing carbamimide and acid derivatives under basic conditions. These processes are meticulously characterized by spectroscopic methods like LCMS, NMR, and IR, alongside X-ray diffraction studies to confirm the molecular structure. Such detailed characterization facilitates understanding the compound's crystalline form and intermolecular interactions, which are crucial for its potential applications (C. Sanjeevarayappa et al., 2015).
Biological Evaluation
The biological activities of compounds within this chemical class are of significant interest. For instance, the antimicrobial and anthelmintic activities of synthesized compounds are evaluated against various strains of bacteria and parasites. These studies contribute to understanding the compound's potential as a therapeutic agent. The biological evaluation often reveals a spectrum of activity, from moderate to poor, against specific targets, underscoring the importance of structural modifications to enhance efficacy (C. Sanjeevarayappa et al., 2015).
Photoluminescence Properties
Compounds with similar structural motifs have been studied for their photoluminescence properties, contributing to the development of new materials with potential applications in sensing, imaging, and light-emitting devices. The synthesis of coordination polymers incorporating drug ligands like enoxacin has shown that such compounds can exhibit strong blue fluorescence, which is of interest for developing novel fluorescent materials (Liang-cai Yu et al., 2006).
Wirkmechanismus
Target of Action
The primary target of “4-[4-(2-Fluorophenyl)piperazin-1-yl]oxolan-3-ol” is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with ENTs and inhibits their function . It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The compound affects the nucleoside transport pathways by inhibiting ENTs . This inhibition could potentially disrupt nucleotide synthesis and the regulation of adenosine function, as well as affect the efficacy of certain chemotherapy drugs that rely on these transporters .
Pharmacokinetics
Given its irreversible inhibition of ents , it may have a prolonged effect in the body
Result of Action
The compound’s action results in the inhibition of ENTs, reducing the uptake of uridine . This could potentially lead to disruptions in nucleotide synthesis and adenosine function .
Zukünftige Richtungen
Future research could focus on further structural modifications to improve its potency and selectivity, potentially leading to the development of useful pharmacological agents . Additionally, more studies are needed to fully understand its mechanism of action and to explore its potential applications in the treatment of various conditions.
Eigenschaften
IUPAC Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c15-11-3-1-2-4-12(11)16-5-7-17(8-6-16)13-9-19-10-14(13)18/h1-4,13-14,18H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGBSUYNLKWZHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2COCC2O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2986787.png)
![N-[1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutyl]but-2-ynamide](/img/structure/B2986790.png)
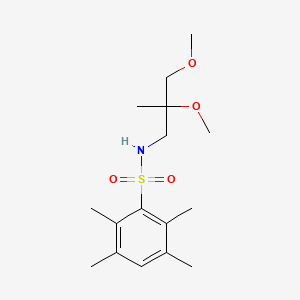

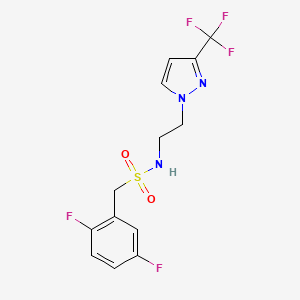
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,5-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2986795.png)
![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2986796.png)
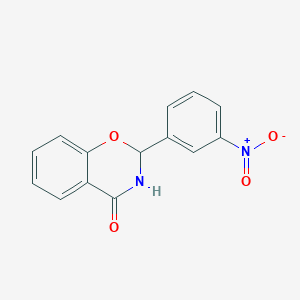
![1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B2986800.png)
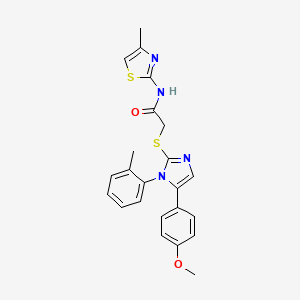
![methyl 4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2986802.png)
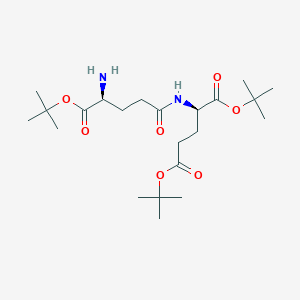
![(5E)-1-(2-methoxyethyl)-5-[(4-{2-[methyl(pyridin-2-yl)amino]ethoxy}phenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2986805.png)
![N-[[5-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]thiophen-2-yl]methyl]acetamide](/img/structure/B2986807.png)
